molecular formula C19H25N5O2S2 B5317854 N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE

N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5317854
M. Wt: 419.6 g/mol
InChI Key: KSDDUVLIDXNWPK-UHFFFAOYSA-N
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Description

N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound contains a thiadiazole ring, which is known for its diverse biological activities, and a benzylsulfanyl group, which can enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.

    Formation of the Final Compound: The final compound is obtained by reacting the benzylsulfanyl-substituted thiadiazole with N,N-dimethyltetrahydro-1,3(2H)-pyridinedicarboxamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The thiadiazole ring can interact with nucleic acids or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both the benzylsulfanyl group and the thiadiazole ring can enhance its potential as a therapeutic agent and a versatile chemical intermediate.

Properties

IUPAC Name

3-N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S2/c1-23(2)19(26)24-10-6-9-15(11-24)17(25)20-18-22-21-16(28-18)13-27-12-14-7-4-3-5-8-14/h3-5,7-8,15H,6,9-13H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDDUVLIDXNWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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